molecular formula C5H8F3NO B13457161 (3S)-3-(Trifluoromethoxy)pyrrolidine

(3S)-3-(Trifluoromethoxy)pyrrolidine

Cat. No.: B13457161
M. Wt: 155.12 g/mol
InChI Key: LMXDVHWGZYGKNK-BYPYZUCNSA-N
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Description

(3S)-3-(Trifluoromethoxy)pyrrolidine is a chiral pyrrolidine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₅H₈F₃NO, with a molecular weight of 155.12 g/mol . Key physicochemical properties include a predicted boiling point of 92.1°C, density of 1.25 g/cm³, and a pKa of 8.70, indicating moderate basicity . The compound is available as a hydrochloride salt (CAS: 2227199-17-7) and is utilized in pharmaceutical research, particularly as a building block for drug discovery due to the metabolic stability imparted by the trifluoromethoxy group .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

(3S)-3-(trifluoromethoxy)pyrrolidine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1

InChI Key

LMXDVHWGZYGKNK-BYPYZUCNSA-N

Isomeric SMILES

C1CNC[C@H]1OC(F)(F)F

Canonical SMILES

C1CNCC1OC(F)(F)F

Origin of Product

United States

Preparation Methods

Decarboxylative Cycloaddition of Trifluoroalanine Derivatives

One of the most promising approaches involves the decarboxylative [3+2] cycloaddition of trifluoroalanine derivatives with suitable aldehydes or ketones to form the pyrrolidine ring.

Reaction Pathway:

  • Starting from trifluoroalanine or its derivatives, which contain the trifluoromethoxy substituent.
  • Condensation with aldehydes or ketones forms an imine or azomethine ylide intermediate.
  • Decarboxylation facilitates the formation of a reactive 1,3-dipole.
  • Cycloaddition of this dipole with a dipolarophile yields the pyrrolidine ring.

Research Data:

A study published in ScienceDirect reports the synthesis of trifluoromethylated pyrrolidines via this pathway, emphasizing the importance of decarboxylation conditions and the choice of carbonyl compounds for optimal yields (Reference).

1,3-Dipolar Cycloaddition of Azomethine Ylides

Another advanced method involves generating azomethine ylides from suitable precursors, which then undergo cycloaddition with trifluoromethoxy-substituted alkenes or alkynes.

Reaction Conditions:

  • Use of aziridines or imines as precursors for azomethine ylide formation.
  • Thermolysis or base-promoted generation of the ylide.
  • Cycloaddition with trifluoromethoxy-containing dipolarophiles.

Research Data:

A 2016 study demonstrates the efficiency of this method, with optimized conditions including solvent choice (toluene), temperature (around 90°C), and additives like triethylamine to enhance ylide formation and yield (Reference).

Optimization of Reaction Conditions

Parameter Effect on Yield & Selectivity Optimized Condition Source/Remarks
Solvent Affects reaction rate and selectivity Toluene identified as optimal
Temperature Higher temperatures accelerate reaction but may reduce selectivity 90°C preferred
Additives Base additives (e.g., triethylamine) improve ylide formation 0.5 mmol TEA
Acid additives Slightly improve yields, but excess may inhibit Acetic acid used in small quantities
Functional group compatibility Electron-withdrawing groups enhance yields Electron-deficient substituents favored

Specific Protocols

  • Reflux in Toluene: Refluxing trifluoroalanine derivatives with aldehydes in toluene with TEA yields pyrrolidine products up to 77% with high diastereoselectivity (>20:1).
  • Temperature Control: Reactions at 90°C optimize the balance between rate and selectivity.
  • Additive Use: Triethylamine (TEA) significantly increases the yield by facilitating the decarboxylation step and stabilizing the ylide intermediate.

Synthesis of (3S)-3-(Trifluoromethoxy)pyrrolidine via Cycloaddition

General Synthetic Route

Example Data (from recent research):

Entry Starting Material Solvent Temperature Additive Yield (%) Diastereoselectivity Reference
1 Trifluoromethoxy aldehyde Toluene 90°C TEA 77 >20:1
2 Modified aziridine Toluene 110°C TEA 65 High

Summary of Key Research Findings

  • Decarboxylative cycloaddition of trifluoroalanine derivatives is a robust method, with optimization of solvent, temperature, and additives critical for high yields.
  • 1,3-Dipolar cycloaddition involving aziridines and trifluoromethoxy alkenes provides a versatile route, with diastereoselectivity controllable via reaction conditions.
  • The choice of substituents on the starting materials influences the yield and stereoselectivity, with electron-withdrawing groups favoring higher yields.
  • Purification techniques such as chromatography are essential for isolating pure this compound, with yields up to 95% reported.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Trifluoromethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.

Scientific Research Applications

(3S)-3-(Trifluoromethoxy)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Pyrrolidine derivatives are widely explored in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties. Below is a detailed comparison of (3S)-3-(Trifluoromethoxy)pyrrolidine with structurally related compounds.

Substituent Effects and Structural Diversity

  • This compound: The -OCF₃ group is highly electronegative, enhancing lipophilicity and resistance to metabolic oxidation compared to non-fluorinated analogs.
  • Synthesized via substitution and reduction with 87% yield .
  • Molecular weight: 238.6 g/mol .
  • (3S)-3-(2-Methylphenoxy)pyrrolidine: Aryl ether substituent (-O-C₆H₄CH₃) introduces aromatic interactions. Molecular weight: 177.24 g/mol .
  • (S)-3-Fluoropyrrolidine Hydrochloride : Fluorine at the 3-position increases polarity and metabolic stability. Similarity score to the target compound: 0.86 .
  • (3S)-3-(3-Methoxyphenoxy)pyrrolidine: Combines ether and methoxy groups for balanced lipophilicity. Molecular weight: 193.24 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
This compound C₅H₈F₃NO 155.12 1.25 92.1 (predicted) 8.70
(3S)-3-(Dimethylamino)pyrrolidine C₆H₁₄N₂ 114.19 N/A N/A ~9–10
(3S)-3-(Trifluoroacetamido)pyrrolidine HCl C₆H₁₀F₃N₂O·HCl 238.6 N/A N/A N/A
(3S)-3-(2-Methylphenoxy)pyrrolidine C₁₁H₁₅NO 177.24 N/A N/A N/A
(S)-3-Fluoropyrrolidine HCl C₄H₈FN·HCl 134.57 N/A N/A N/A
(3S)-3-(3-Methoxyphenoxy)pyrrolidine C₁₁H₁₅NO₂ 193.24 1.10 307.4 N/A

Key Differentiators

  • The trifluoromethoxy group in this compound offers a unique balance of lipophilicity and metabolic stability compared to methoxy (-OCH₃) or methylphenoxy (-O-C₆H₄CH₃) substituents .
  • Fluorinated analogs (e.g., (S)-3-Fluoropyrrolidine HCl) exhibit higher polarity but lower similarity scores (0.86) to the target compound, reflecting divergent electronic profiles .

Q & A

Q. How to design in vivo studies to evaluate neuropathic pain efficacy?

  • Protocol :
  • Animal Model : Chronic constriction injury (CCI) in Sprague-Dawley rats.
  • Dosing : 10 mg/kg i.p., BID for 7 days, with gabapentin as a positive control.
  • Endpoints : Mechanical allodynia (von Frey test) and plasma exposure (LC-MS/MS for PK/PD correlation) .

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